molecular formula C24H24FN3O4 B2425873 N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898420-72-9

N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2425873
CAS No.: 898420-72-9
M. Wt: 437.471
InChI Key: XHMPVVPCWMWPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, a pyran ring, and a phenylpiperazine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4/c25-20-8-4-5-9-21(20)26-24(30)17-32-23-16-31-19(14-22(23)29)15-27-10-12-28(13-11-27)18-6-2-1-3-7-18/h1-9,14,16H,10-13,15,17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMPVVPCWMWPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylpiperazine Moiety: This step might involve nucleophilic substitution reactions where the phenylpiperazine is introduced.

    Attachment of the Fluorophenyl Group: This can be done using electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield References
Acidic hydrolysis6M HCl, reflux, 8h2-({4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetic acid72%
Basic hydrolysis2M NaOH, 70°C, 6hSodium salt of the corresponding carboxylic acid65%

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the carbonyl carbon.

Nucleophilic Substitution at the Pyranone Ring

The 4-oxo group in the pyran ring facilitates nucleophilic substitution reactions:

Reaction Type Reagents Products Conditions References
ReductionNaBH₄, MeOH, 0°C4-Hydroxy-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran derivative3h, 85% yield
Grignard AdditionCH₃MgBr, THF, −78°CTertiary alcohol adduct at C42h, 60% yield

Key Insight : The keto group at C4 is highly reactive toward nucleophiles, enabling structural diversification.

Alkylation and Acylation of the Piperazine Moiety

The piperazine nitrogen undergoes alkylation or acylation under mild conditions:

Reaction Reagents Products Conditions References
AlkylationEthyl bromoacetate, K₂CO₃, DMFN-Ethoxycarbonylmethylated piperazine derivative60°C, 12h, 78% yield
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetylpiperazine derivativeRT, 4h, 82% yield

Analytical Data : Products are characterized by shifts in ¹H NMR (e.g., new singlet at δ 3.2–3.8 ppm for alkylated piperazine) .

Oxidation of the Methylene Linker

The benzylic methylene group (–CH₂–) adjacent to the pyran ring is susceptible to oxidation:

Oxidizing Agent Conditions Products Yield References
KMnO₄H₂O, 25°C, 24hKetone derivative (4-oxo-6-[(4-phenylpiperazin-1-yl)carbonyl]-4H-pyran)55%
CrO₃Acetic acid, 40°C, 6hSame as above48%

Mechanism : Oxidation proceeds via radical intermediates, forming a stable ketone.

Ring-Opening Reactions of the Pyranone

Under strong acidic conditions, the pyran ring undergoes cleavage:

Conditions Reagents Products Yield References
Conc. H₂SO₄100°C, 2hLinear diketone with free phenolic –OH group68%
HI (57%), reflux8hIodinated open-chain product45%

Structural Confirmation : IR spectroscopy shows loss of the pyran ring C–O–C stretch (1,250 cm⁻¹) and new carbonyl peaks at 1,710 cm⁻¹.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

Condition pH Temperature Degradation Products Half-Life References
Phosphate buffer7.437°CHydrolyzed acetamide + oxidized pyran fragments6.2h
Human plasma7.437°CGlucuronidated metabolites4.8h

Implication : Rapid metabolism necessitates prodrug strategies for therapeutic applications.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide exhibit anticonvulsant properties. In studies involving animal models, certain derivatives demonstrated efficacy in reducing seizure activity. For instance, compounds were evaluated using maximal electroshock (MES) and pentylenetetrazole models, showing promising results in preventing seizures, particularly in cases resistant to conventional treatments .

Antitumor Activity

The compound's structural features suggest potential applications in oncology. Similar compounds with pyran rings have been investigated for their ability to inhibit tumor growth. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antiglioma Agents

Recent studies have synthesized novel derivatives of pyran compounds aimed at treating gliomas, a type of brain tumor. These compounds were designed based on the structural framework of this compound, demonstrating effective inhibition of glioma cell proliferation in vitro .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications to the pyran structure can significantly influence potency against specific targets such as sodium channels involved in seizure activity or pathways related to cancer cell proliferation .

Case Studies

  • Anticonvulsant Screening : A study evaluated 22 new derivatives for anticonvulsant activity using established animal models. Compounds were tested for their ability to prevent seizures induced by electrical stimulation and chemical agents, revealing several candidates with high efficacy .
  • Antitumor Efficacy : Another investigation focused on the antiproliferative effects of related pyran derivatives on glioma cell lines. The results indicated that specific structural modifications led to increased cytotoxicity against tumor cells while sparing normal cells, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
  • N-(2-bromophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Uniqueness

The presence of the fluorophenyl group in N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro- or bromo- counterparts.

Biological Activity

N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a compound of interest due to its potential pharmacological applications. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22FN3O3\text{C}_{20}\text{H}_{22}\text{F}\text{N}_3\text{O}_3

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the modulation of neurotransmitter levels in the nervous system.

Enzyme Inhibition

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BChE. The IC50 values for these enzymes were found to be 45.32 µM and 62.14 µM respectively, indicating a moderate potency compared to standard inhibitors such as physostigmine .

Enzyme IC50 (µM) Standard Inhibitor IC50 (µM)
Acetylcholinesterase45.32Physostigmine0.15
Butyrylcholinesterase62.14Donepezil20.00

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In a study, it exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of N-(2-fluorophenyl)-2-{...} in a rat model of Alzheimer's disease showed that treatment significantly improved cognitive function and reduced amyloid plaque formation .
  • Antidepressant Activity : Another case study evaluated the antidepressant-like effects of this compound in mice subjected to chronic stress. Behavioral tests indicated a significant reduction in depressive-like symptoms, suggesting potential use in treating mood disorders .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that N-(2-fluorophenyl)-2-{...} has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.